2-methylphenyl N,N-dimethylsulfamate

Description

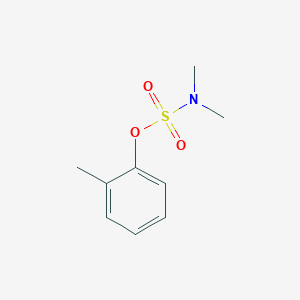

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

(2-methylphenyl) N,N-dimethylsulfamate |

InChI |

InChI=1S/C9H13NO3S/c1-8-6-4-5-7-9(8)13-14(11,12)10(2)3/h4-7H,1-3H3 |

InChI Key |

DOBWLYVFFNYYFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OS(=O)(=O)N(C)C |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of Aryl N,n Dimethylsulfamates

Cross-Coupling Reactions Involving Aryl N,N-Dimethylsulfamates

The N,N-dimethylsulfamate group serves as an excellent leaving group in various cross-coupling reactions, functioning as a synthetic equivalent to a halide or triflate. This enables the formation of carbon-carbon and carbon-heteroatom bonds at the sulfamate-bearing aromatic carbon. The presence of a methyl group at the ortho position in 2-methylphenyl N,N-dimethylsulfamate can influence reactivity due to steric hindrance, a factor that is often well-tolerated in many modern catalytic systems.

Palladium-Catalyzed Amination Reactions

While palladium is renowned for catalyzing C–N bond formation (Buchwald-Hartwig amination), aryl sulfamates have traditionally been less reactive than aryl halides or triflates. However, recent advancements have led to the development of highly active palladium catalyst systems capable of activating the C–O bond of aryl sulfamates for amination. acs.org

A notable system employs a specialized N-methyl-2-aminobiphenyl palladacycle supported by a bulky phosphine (B1218219) ligand (PCyp₂ArXyl2). nih.gov This catalyst efficiently couples a wide range of aryl sulfamates with various nitrogen nucleophiles, including primary and secondary alkylamines, anilines, N-heterocycles, and amides. acs.orgnih.gov The reactions typically proceed in good to excellent yields. Computational studies suggest that the oxidative addition of the aryl sulfamate (B1201201) to the palladium(0) center is the rate-determining step of the catalytic cycle. nih.gov The use of polar protic solvents, such as a tBuOH:H₂O mixture, has been found to be critical for achieving high conversion, indicating the reaction may proceed through a cationic pathway. nih.gov While specific examples using this compound are not prominently featured, the methodology has proven effective for other ortho-substituted substrates, such as sulfamates derived from 1-naphthol, suggesting its applicability. nih.gov

| Catalyst System | Amine Scope | Key Features |

| Palladacycle/PCyp₂ArXyl2 | Primary & secondary alkylamines, anilines, N-heterocycles, amides | Broad substrate scope, high yields, proceeds via a cationic pathway in polar protic solvents. |

| Pd(dba)₂ / Xantphos | Anilines, primary alkylamines | Effective for various aryl sulfonates, including nonaflates and fluorosulfonates. acs.orgfigshare.com |

Nickel-Catalyzed Carbon-Nitrogen Bond Formation

Nickel catalysis offers a cost-effective and highly effective alternative for the amination of aryl sulfamates, often demonstrating a broader substrate scope and tolerance for sterically hindered substrates compared to palladium. nih.govnih.gov The first successful amination of aryl O-sulfamates was achieved using a nickel-based system. nih.gov

Catalytic systems, often employing an air-stable Ni(II) precatalyst like NiCl₂(DME) with an N-heterocyclic carbene (NHC) ligand (e.g., SIPr·HCl), have proven robust. nih.govnih.govfigshare.comnih.gov These reactions are broad in scope with respect to both the sulfamate and the amine coupling partner. nih.gov The methodology is tolerant of various functional groups and accommodates ortho-substituted substrates, indicating that this compound would be a viable substrate. nih.gov Both cyclic and acyclic secondary amines, as well as anilines (including hindered ones like 2,6-dimethylaniline), are suitable nucleophiles. nih.gov The reactions are typically performed in solvents like dioxane or the greener solvent 2-methyl-THF. nih.govnih.gov

| Catalyst System | Amine Scope | Key Features |

| [Ni(cod)₂] / SIPr·HCl | Secondary amines, anilines | First reported amination of aryl sulfamates; broad scope for both partners. nih.gov |

| NiCl₂(DME) / IPr·HCl | Secondary amines, anilines | Utilizes an air-stable Ni(II) precatalyst in a green solvent (2-Me-THF). nih.gov |

| NiCl₂(DME) / 3 | Morpholine, piperidine (B6355638), pyrrolidine | User-friendly approach with a mild reducing agent (Ph-B(pin)). nih.gov |

Other Transition Metal-Mediated Couplings

Beyond C-N bond formation, the this compound moiety can participate in a range of other important cross-coupling reactions to form carbon-carbon bonds.

Nickel-Catalyzed Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures. Aryl sulfamates are excellent substrates for Ni-catalyzed Suzuki-Miyaura couplings, reacting with arylboronic acids to yield biaryl products. nih.gov The use of an inexpensive and bench-stable catalyst like NiCl₂(PCy₃)₂ makes this transformation highly practical. nih.gov The methodology is effective for substrates bearing both electron-donating and electron-withdrawing groups, as well as those with ortho substituents. nih.gov More advanced precatalysts such as (dppf)Ni(o-tolyl)(Cl) can effect the coupling at lower catalyst loadings and milder conditions. acs.orgnih.gov This demonstrates that the ortho-methyl group in this compound would be well-tolerated.

Iron-Catalyzed Couplings: Iron, being an inexpensive and non-toxic metal, has gained attention for catalyzing cross-coupling reactions. Iron-catalyzed methods have been developed for the coupling of aryl sulfamates with both alkyl and aryl Grignard reagents. acs.orgacs.orgnih.gov These reactions provide a direct route to alkylated and arylated aromatic compounds. nih.gov For instance, catalyst systems using FeCl₂ with an N-heterocyclic carbene ligand can effectively couple aryl sulfamates with primary and secondary alkyl Grignards. nih.gov The methodology has been shown to be tolerant of ortho-substituted substrates, which are often challenging in related iron-catalyzed systems. nih.gov

Intramolecular Functionalization Reactions

The N,N-dimethylsulfamate group is not only an effective leaving group but can also serve as a directing group to facilitate the functionalization of C–H bonds at positions ortho to the sulfamate moiety. acs.orgnih.gov This dual reactivity opens avenues for intramolecular reactions leading to the formation of cyclic structures.

C-H Amination through Metal Nitrenoids

Intramolecular C–H amination is a powerful strategy for synthesizing N-heterocycles. This transformation often involves the generation of a highly reactive metal nitrenoid intermediate that inserts into a C–H bond. While direct C-H amination starting from an aryl sulfamate is not the standard pathway, the sulfamate or related sulfonamide functionalities are central to this chemistry.

In reactions catalyzed by rhodium(II) complexes, such as Rh₂(esp)₂, sulfamoyl azides undergo intramolecular C–H amination to produce cyclic sulfamides. The reaction proceeds via a rhodium-nitrenoid intermediate which can insert into aliphatic C–H bonds. While this typically forms five- or six-membered rings through 1,5- or 1,6-C–H amination, the directing effect of a sulfamate group on an aromatic ring could conceptually steer reactivity, although this specific intramolecular aromatic C-H amination is less common than ortho-lithiation strategies.

More relevant is the use of aryl azides as nitrene precursors in Rh₂(II)-catalyzed intramolecular amination of unactivated C-H bonds, a process that works for both electron-rich and electron-poor aryl azides. acs.org

Oxidative Cyclization Pathways

The sulfamate group can participate in or direct oxidative cyclization reactions. A notable example is the palladium-catalyzed aza-Wacker cyclization of alkenyl sulfamate esters. nih.govnih.gov In these reactions, a sulfamate nitrogen atom acts as an intramolecular nucleophile, attacking a palladium-activated alkene. This process, using a Pd(0) catalyst and Cu(OAc)₂/O₂ as the oxidant system, reliably forms six-membered oxathiazinane heterocycles. nih.gov This methodology is compatible with N-aryl sulfamates, suggesting that a substrate like an ortho-alkenyl derivative of this compound could undergo such a cyclization.

Furthermore, the directing group ability of the sulfamate can be harnessed prior to a cyclization event. The sulfamate can direct ortho-functionalization (e.g., lithiation followed by introduction of a reactive group), which then undergoes a subsequent intramolecular cyclization. This two-step approach leverages the sulfamate's directing power to build precursors for complex heterocyclic systems.

Ring-Opening Reactions and Cyclizations

The sulfamate group can participate in both intramolecular cyclization reactions and act as an internal nucleophile in ring-opening reactions.

Intramolecular Cyclization of Sulfamate Esters to Heterocycles

Intramolecular cyclization of aryl sulfamates can lead to the formation of heterocyclic structures, typically involving the ortho-position of the aromatic ring. In the case of this compound, if the methyl group at the C2 position were appropriately functionalized (e.g., with a leaving group), the sulfamate nitrogen could potentially act as a nucleophile to form a six-membered heterocyclic ring. However, without prior functionalization of the methyl group, this transformation is unlikely.

Ring-Opening of Aziridines by Pendant Sulfamates

The use of pendant sulfamates to open aziridine (B145994) rings is a documented strategy for the synthesis of 1,2-diamines. nih.govchemrxiv.orgresearchgate.net While no specific examples involving this compound are available, the general mechanism involves the nucleophilic attack of the sulfamate nitrogen on one of the aziridine carbons, leading to ring-opening. The regioselectivity of this attack would be influenced by the steric and electronic nature of the substituents on the aziridine ring.

Role as Leaving Groups in Organic Transformations

The N,N-dimethylsulfamate group can function as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. For this compound, its effectiveness as a leaving group would be moderate and would likely require harsh reaction conditions or the presence of strong electron-withdrawing substituents on the phenyl ring.

Stereoselective Reactions Facilitated by Sulfamate Esters

Chiral sulfamate esters have been employed as auxiliaries or directing groups in stereoselective reactions. However, as this compound is an achiral molecule, its direct role in facilitating stereoselective transformations is not anticipated unless it is incorporated into a chiral substrate or reacts with a chiral reagent or catalyst.

Mechanistic and Computational Investigations of Aryl N,n Dimethylsulfamate Chemistry

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of 2-methylphenyl N,N-dimethylsulfamate is crucial for the development of new synthetic methodologies. Research in this area has focused on various transformations, including C-H amination processes and the potential involvement of radical intermediates.

Studies on C-H Amination Processes

The C-H amination of aryl N,N-dimethylsulfamates represents a powerful tool for the formation of C-N bonds. Palladium-catalyzed amination reactions of aryl sulfamates have been a subject of detailed mechanistic investigation. While specific studies on this compound are not extensively documented, the general mechanism for aryl sulfamates provides a strong predictive framework. The catalytic cycle is believed to involve three key steps: oxidative addition of the aryl sulfamate (B1201201) to the palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation, and finally, reductive elimination to afford the aminated product and regenerate the active catalyst. researchgate.netresearchgate.netnih.gov

In addition to palladium, rhodium catalysts have also been explored for C-H amination reactions, particularly for intramolecular processes. These reactions are proposed to proceed through the formation of a highly reactive rhodium-nitrene intermediate, which then undergoes C-H insertion.

Radical Intermediates in Sulfamate Chemistry

While many transformations of aryl sulfamates are believed to proceed through ionic or organometallic intermediates, the potential involvement of radical species cannot be entirely discounted, particularly under thermal or photochemical conditions. Although direct evidence for radical intermediates in the chemistry of this compound is not prominently reported in the literature, analogous sulfur- and nitrogen-containing compounds are known to undergo reactions involving radical pathways. For instance, the homolytic cleavage of the S-N or C-S bond could potentially be induced under specific energetic conditions, leading to radical cyclization or other radical-mediated transformations. However, dedicated studies are required to substantiate the role of radical intermediates in the reaction landscape of this particular sulfamate.

Proposed Reaction Pathways for Specific Transformations

Based on studies of analogous aryl sulfamates, a plausible reaction pathway for the palladium-catalyzed amination of this compound can be proposed. The reaction would initiate with the oxidative addition of the C-O bond of the sulfamate to a low-valent palladium complex. Subsequent ligand exchange with the incoming amine nucleophile, followed by base-assisted deprotonation, would generate a palladium-amido intermediate. The final and often rate-determining step would be the reductive elimination from this intermediate to form the desired N-arylated amine and regenerate the palladium(0) catalyst. The presence of the ortho-methyl group in this compound could potentially influence the rate and efficiency of these steps due to steric effects.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms and predicting the reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Structure and Reactivity

DFT calculations are widely employed to investigate the electronic structure, geometry, and reactivity of organic molecules and transition metal complexes involved in catalysis. For aryl sulfamates, DFT studies have provided valuable insights into the oxidative addition step in palladium-catalyzed amination reactions. These calculations can determine the geometries of reactants, transition states, and products, as well as provide information on bond lengths, bond angles, and electronic properties.

For a representative aryl sulfamate, such as naphthalen-1-yl dimethylsulfamate, DFT calculations have been used to model the transition state for the oxidative addition to a palladium(0) catalyst. The calculated geometric parameters can be extrapolated to understand the structural changes occurring during the C-O bond cleavage in this compound.

| Parameter | Value (Å) | Description |

|---|---|---|

| Pd-C Distance | 2.15 | Distance between the palladium atom and the aryl carbon in the transition state. |

| Pd-O Distance | 2.20 | Distance between the palladium atom and the oxygen atom of the sulfamate group in the transition state. |

| C-O Bond Length | 1.85 | Elongated C-O bond of the sulfamate group in the transition state, indicating bond breaking. |

Note: The data in this table is representative and based on DFT calculations for a model aryl sulfamate (naphthalen-1-yl dimethylsulfamate) and is intended to illustrate the type of information obtained from such calculations.

Prediction of Thermodynamic and Kinetic Parameters

A significant advantage of computational chemistry is its ability to predict the thermodynamic and kinetic parameters of a reaction, providing a quantitative understanding of the reaction profile. DFT calculations can be used to determine the activation energies (ΔG‡) and reaction energies (ΔG) for each step in a catalytic cycle.

In the context of the palladium-catalyzed amination of aryl sulfamates, computational studies have shown that the oxidative addition of the aryl sulfamate to the palladium catalyst is often the rate-determining step. researchgate.netresearchgate.netnih.gov The calculated energy barrier for this step can be correlated with experimentally observed reaction rates.

| Reaction Step | Calculated Parameter | Value (kcal/mol) | Description |

|---|---|---|---|

| Oxidative Addition | ΔG‡ | 25.0 | Gibbs free energy of activation for the C-O bond cleavage. |

| Reductive Elimination | ΔG‡ | 18.5 | Gibbs free energy of activation for the C-N bond formation. |

| Overall Reaction | ΔG | -15.0 | Overall Gibbs free energy change for the amination reaction. |

Note: The data in this table is representative and based on DFT calculations for a model aryl sulfamate system and is intended to illustrate the prediction of thermodynamic and kinetic parameters.

These computational predictions are invaluable for optimizing reaction conditions and designing more efficient catalysts for the transformations of this compound and related compounds.

Modeling of Transition States and Reaction Energetics

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of reactions involving aryl sulfamates. A notable example is the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction, where this compound has been shown to be a viable substrate. nih.gov

The key step in the catalytic cycle, the oxidative addition of the aryl sulfamate to the nickel(0) center, has been computationally modeled. These studies reveal that the reaction proceeds through a five-centered transition state, which leads to the exclusive cleavage of the Aryl C-O bond. nih.gov This pathway is crucial for understanding the reactivity and selectivity of the cross-coupling process.

For the oxidative addition of a generic phenyl N,N-dimethylsulfamate with a Ni(PCy3)2 catalyst, the calculated transition state energies provide a quantitative measure of the reaction barrier. While specific values for the 2-methylphenyl derivative are often detailed in supplementary computational data of research articles, the general energetic profile can be represented. The presence of the ortho-methyl group can influence the energetics through steric and electronic effects, which are discussed in the subsequent section.

A representative data table, based on computational findings for related aryl sulfamates in Ni-catalyzed cross-coupling, is presented below to illustrate the typical energetic parameters calculated.

| Species/Transition State | Description | Calculated Relative Free Energy (kcal/mol) |

| Ni(0) + Aryl Sulfamate | Separated Reactants | 0.0 |

| TSOA | Oxidative Addition Transition State | +18.5 |

| Ni(II) Intermediate | Product of Oxidative Addition | -5.0 |

Note: The values in this table are illustrative and based on DFT calculations for a model phenyl sulfamate system. Actual values for this compound would require specific computational analysis.

Structure-Reactivity Relationship Studies of Aryl Sulfamates

The relationship between the structure of aryl sulfamates and their reactivity in cross-coupling reactions is a critical aspect of understanding and optimizing these transformations. Studies have demonstrated that the electronic and steric properties of substituents on the aryl ring significantly influence the reaction outcomes.

In the context of nickel-catalyzed Suzuki-Miyaura cross-coupling, it has been shown that the reaction is tolerant of various substituents on the aryl sulfamate, including those in the ortho position. nih.gov The successful coupling of this compound indicates that the steric hindrance from the ortho-methyl group does not inhibit the reaction. nih.gov This is a significant finding, as ortho-substituted biaryls are important structural motifs.

Computational studies have provided a deeper understanding of these structure-reactivity relationships. The electronic nature of the substituent plays a key role. Electron-withdrawing groups on the aryl ring can facilitate the oxidative addition step by making the aryl carbon more electrophilic. Conversely, electron-donating groups may have a retarding effect on this step.

The steric bulk of ortho-substituents can also impact the reaction rate. While the nickel-catalyzed system with tricyclohexylphosphine (B42057) (PCy3) ligands is effective for ortho-substituted substrates, significant steric hindrance can pose a challenge. nih.gov The tolerance for the ortho-methyl group in this compound suggests a balance between steric hindrance and the electronic properties of the methyl group.

The following table summarizes the general effects of substituents on the reactivity of aryl sulfamates in Ni-catalyzed cross-coupling reactions, providing a framework for understanding the behavior of this compound.

| Substituent Position | Substituent Type | General Effect on Reactivity | Rationale |

| ortho | Electron-donating (e.g., -CH3) | Tolerated, may slightly decrease rate | Steric hindrance can disfavor catalyst coordination, but the effect is manageable. |

| ortho | Electron-withdrawing | Generally enhances reactivity | Increases electrophilicity of the aryl ring, but significant steric bulk can be detrimental. |

| para | Electron-donating | May decrease reactivity | Reduces the electrophilicity of the aryl carbon, potentially slowing oxidative addition. |

| para | Electron-withdrawing | Generally enhances reactivity | Increases the electrophilicity of the aryl carbon, facilitating oxidative addition. |

These structure-reactivity relationships are crucial for predicting the success of cross-coupling reactions with a variety of substituted aryl sulfamates and for the rational design of new synthetic methodologies.

Information regarding "this compound" is currently unavailable in publicly accessible resources.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient public information to generate a detailed article on the advanced applications of the chemical compound “this compound.”

The requested article outline, focusing on the compound's role in complex molecule synthesis, its use as a reagent in organic synthesis, and its application in the development of novel materials and polymers, could not be fulfilled due to the lack of specific research findings and data pertaining to this particular sulfamate derivative.

Searches for its application in stereoselective total synthesis, construction of polysubstituted aryl amines, and the synthesis of polysulfamate materials, engineering plastics, or high-performance resins did not yield any relevant scholarly articles, patents, or technical data sheets.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the user's specific and detailed outline. Any attempt to do so would require speculation and would not be based on verifiable scientific evidence.

Advanced Applications of Aryl N,n Dimethylsulfamates in Chemical Synthesis and Materials Science

Development of Novel Materials and Polymers

Sulfamate-Containing Compounds in Optoelectronic Materials

The field of optoelectronic materials is dominated by organic compounds that possess specific electronic and photophysical properties, such as high charge carrier mobility and efficient light emission. Key classes of materials include conjugated polymers like polythiophenes, as well as small molecules used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The synthesis of these materials often involves sophisticated chemical strategies to fine-tune their electronic band gaps and molecular energy levels.

A review of the scientific literature does not indicate that aryl N,N-dimethylsulfamates, including 2-methylphenyl N,N-dimethylsulfamate, are commonly utilized as primary components in the active layers of optoelectronic devices. The sulfamate (B1201201) moiety is not a typical functional group found in the design of prominent organic semiconductors, hole-transporting materials, or emissive materials for OLEDs. Research in this area tends to focus on moieties that facilitate extensive π-conjugation and possess inherent electronic-donating or -accepting characteristics to control the material's HOMO and LUMO energy levels. While various sulfur-containing heterocycles are fundamental to organic electronics, the sulfamate group itself has not been established as a key functional component for conferring desirable optoelectronic properties.

Solid-Phase Organic Synthesis with Sulfamate Anchors

The sulfamate functional group has been developed as a versatile and effective anchor for use in solid-phase organic synthesis (SPOS). This methodology allows for the attachment of molecules to an insoluble polymer support, enabling the use of excess reagents and simplified purification through simple filtration and washing. The sulfamate linkage has demonstrated stability under various reaction conditions and offers multiple strategies for cleaving the final product from the solid support. nih.govresearchgate.net

A key advantage of the sulfamate anchor is its dual-release mechanism. nih.gov This allows for the generation of two distinct classes of compounds from a single resin-bound precursor. Treatment of the resin-bound sulfamate with an acid cleaves the linkage to release the free sulfamate derivative. nih.gov Conversely, employing a nucleophilic cleavage agent results in the release of the corresponding phenol (B47542). nih.gov This flexibility is highly valuable in the combinatorial synthesis of compound libraries for biological screening. researchgate.netnih.gov

Research has demonstrated the loading of sulfamate derivatives onto trityl chloride polystyrene resin. nih.gov The stability of this linkage was tested under conditions commonly used in peptide synthesis, such as treatment with piperidine (B6355638) for Fmoc group removal, where the sulfamate anchor remained stable. nih.gov This robustness allows for complex, multi-step reaction sequences to be performed on the solid support without premature cleavage of the target molecule. nih.govnih.gov

The applicability of this anchor has been shown in the synthesis of libraries of biologically relevant molecules, such as estradiol (B170435) derivatives, where the sulfamate linker was used to generate both sulfamoylated and phenolic compounds. nih.gov This strategy streamlines the drug discovery process by accelerating the creation of diverse molecular libraries from a common intermediate. nih.govnih.gov

Table 1: Cleavage Methods for Sulfamate Anchors on Solid Support

| Cleavage Reagent/Condition | Released Product Type | Reference |

|---|---|---|

| Acidic Treatment | Free Sulfamate | nih.gov, nih.gov |

| Nucleophilic Treatment | Corresponding Phenol | nih.gov, nih.gov |

Emerging Trends and Future Research Directions in Sulfamate Chemistry

Development of Sustainable Synthetic Methodologies for Aryl Sulfamates

The synthesis of aryl sulfamates, including 2-methylphenyl N,N-dimethylsulfamate, is increasingly benefiting from the principles of green chemistry. The focus is on minimizing hazardous waste and improving cost-efficiency without compromising yield or purity. novartis.com

Key areas of development include:

Eco-Friendly Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Current research is exploring benign alternatives like water, ethanol, glycerol, and deep eutectic solvents (DES). researchgate.net For instance, a mild and environmentally friendly method for synthesizing sulfonamides has been developed using water, EtOH, glycerol, and a choline (B1196258) chloride/glycerol DES. researchgate.net Micellar catalysis, which uses designer surfactants in water, creates nanoreactors that can enhance solubility and reaction rates, offering a promising sustainable pathway. novartis.comucsb.edu

Alternative Reagents: Efforts are underway to replace hazardous reagents. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been identified as an efficient and safer oxidant for converting thiols to sulfonyl chlorides, which can then react in situ with amines to form sulfonamides. researchgate.net

Energy Efficiency: Methodologies that operate under milder conditions, such as lower temperatures, reduce energy consumption. The application of techniques like flow chemistry can also lead to better heat control, safer handling of reagents, and reduced waste. ucsb.edu

These sustainable approaches are not only environmentally responsible but also offer economic advantages and align with increasing regulatory demands for greener chemical processes. ucsb.edursc.org

Expanding the Scope of Catalytic Transformations Involving this compound

Aryl sulfamates, such as this compound, are valuable substrates in transition metal-catalyzed cross-coupling reactions. nih.gov The sulfamate (B1201201) moiety can function as a stable directing group for C-H functionalization before being used as a leaving group in a subsequent catalytic reaction. nih.govacs.orgnih.gov This dual role makes them powerful tools for the synthesis of complex, polyfunctionalized aromatic compounds. nih.gov

Recent advancements have expanded the types of catalytic transformations possible:

Iron-Catalyzed Alkylations: Iron, being abundant and non-toxic, is an ideal metal for sustainable catalysis. Recently, iron-catalyzed methods for the alkylation of aryl sulfamates using Grignard reagents have been developed to form sp2–sp3 carbon-carbon bonds. nih.gov This complements existing palladium- and nickel-based methods. nih.gov

Palladium-Catalyzed Amination: While nickel catalysis has been the standard for C-N coupling with aryl sulfamates, new palladium-based systems have been developed. nih.govacs.org These catalysts show a broad scope, enabling the amination of aryl sulfamates with a wide variety of nitrogen nucleophiles, including anilines, primary and secondary amines, and N-heterocycles. nih.govacs.org

Nickel-Catalyzed Hydrodeoxygenation: Efficient nickel-catalyzed methods for the hydrodeoxygenation of aryl sulfamates have been established using alcohols as mild reducing agents. researchgate.net User-friendly approaches that utilize air-stable Ni(II) precatalysts are also making these reactions more accessible. nih.gov

Cobalt-Catalyzed Arylation: Inexpensive cobalt catalysts have been shown to enable the direct arylation of arenes with aryl sulfamates through C-H/C-O cleavage, with some reactions proceeding even at ambient temperatures. researchgate.net

The table below summarizes some key catalytic transformations involving aryl sulfamates.

| Catalytic Transformation | Catalyst System | Coupling Partner | Key Features |

| Alkylation | Iron-based | Alkyl Grignard Reagents | Sustainable, constructs sp2–sp3 C-C bonds. nih.gov |

| Amination | Palladium/Phosphine (B1218219) Complex | Various N-nucleophiles | Broad scope, uses a more versatile metal catalyst. nih.govacs.org |

| Amination | Air-stable Ni(II) Precatalyst | Various Amines | User-friendly, avoids air-sensitive Ni(0) catalysts. nih.gov |

| Hydrodeoxygenation | Nickel-based | Alcohols | Uses mild reducing agents, tolerates various functional groups. researchgate.net |

| Direct Arylation | Cobalt-based | (Hetero)arenes | Cost-effective, can operate at ambient temperature. researchgate.net |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Insight

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and analytical techniques are indispensable tools for probing the intricate details of reactions involving sulfamates.

In Situ Monitoring: Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allow for the direct probing of liquid-phase reactions in real-time. This can help identify transient intermediates and elucidate reaction pathways, as demonstrated in studies of the Eschweiler-Clarke methylation reaction. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is fundamental for structural confirmation of reactants and products. acs.org Specialized NMR techniques can also be used to study reaction kinetics and detect intermediates. For instance, isotope labeling combined with NMR has been used to study long-lived nuclear spin states. mdpi.com

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing reaction products and byproducts, helping to confirm structures and assess purity. acs.org

Spectroscopic Correlation with Theory: Combining experimental spectroscopic data (FT-IR, UV-Vis, NMR) with computational simulations provides powerful validation for proposed structures and mechanistic pathways. nih.gov

Kinetic studies are also vital for understanding reaction mechanisms. By systematically varying reactant concentrations, temperature, and catalysts, researchers can derive rate laws and activation parameters that provide quantitative insight into the reaction's elementary steps. scilit.com

Exploration of Novel Reactivity Patterns and Applications

Research into aryl sulfamates continues to uncover new reactivity patterns and synthetic applications, expanding their utility as building blocks in organic chemistry.

Traceless Directing Groups: The sulfamate group is part of a larger class of functionalities, like sulfoxides, that can act as "traceless" directing groups. researchgate.net This means they can guide a specific C-H functionalization and then be easily removed or converted into another group, leaving no trace of their directing role in the final product. researchgate.net

Precursors to Reactive Intermediates: While not directly involving this compound, related nitrogen-sulfur compounds can be precursors to highly reactive intermediates. For example, N-alkyl-N-arylaminodiazonium ions can lose nitrogen to generate aryl nitrenium ions, which can then participate in novel cyclization or substitution reactions. rsc.org

Building Blocks for Bioactive Molecules: The structural motifs accessible through aryl sulfamate chemistry are relevant to medicinal chemistry. N-aryl lactams, for instance, are key precursors for various biologically active compounds, including Factor Xa inhibitors used in anticoagulant therapies. semanticscholar.org Similarly, novel N-aryl carbamates, which share structural similarities, have been investigated as potential antifungal agents. mdpi.com

Spirocyclic Architectures: Cyclic sulfamidates, closely related to sulfamates, have been used as reactants in annulation reactions to create complex spirocyclic systems, which are valuable scaffolds in drug discovery and materials science. acs.org

Integration of Computational Design in Sulfamate-Based Synthesis

Computational chemistry has become a powerful partner to experimental synthesis, accelerating the discovery and optimization of reactions involving sulfamates. mdpi.com

Mechanistic Elucidation with DFT: Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. It is used to calculate the energies of reactants, transition states, and products, providing a detailed map of the reaction pathway. mdpi.com For example, DFT calculations have been used to support the proposed cationic pathway in the palladium-catalyzed amination of aryl sulfamates and to identify the rate-determining step as the oxidative addition. nih.govacs.org

Predicting Molecular Properties: DFT can predict a wide range of molecular properties, including electronic structure, reactivity descriptors, and spectroscopic signatures (NMR, IR, UV-Vis). nih.gov This allows for the theoretical validation of experimental results and can guide the design of molecules with desired characteristics. nih.govmdpi.com

Catalyst and Substrate Design: By modeling the interactions between catalysts and substrates, computational methods can help in the rational design of more efficient and selective catalysts. mdpi.com This approach moves beyond trial-and-error experimentation towards a more predictive and targeted synthetic design.

Pharmacokinetics and ADMET Profiling: In the context of drug discovery, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules derived from sulfamate chemistry. nih.govresearchgate.net This in silico screening helps to identify promising drug candidates early in the development process, saving time and resources. nih.gov

The synergy between computational modeling and experimental work is driving innovation, allowing chemists to understand reaction mechanisms at a deeper level and to design more effective and sustainable synthetic strategies for sulfamate-containing compounds. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.